molecular formula C4H10N2O3S B6202180 N,N-dimethyl-2-sulfamoylacetamide CAS No. 1593468-27-9

N,N-dimethyl-2-sulfamoylacetamide

Cat. No. B6202180
CAS RN: 1593468-27-9
M. Wt: 166.2
InChI Key:
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Description

N,N-dimethyl-2-sulfamoylacetamide (DMSA) is an organic compound that has been used in scientific research for over 50 years. DMSA has a wide range of applications, including being a highly effective synthesis agent, a reagent for biochemical research, and a tool for studying the mechanism of action of drugs and other compounds. DMSA is also used to study the biochemical and physiological effects of drugs, and to study the advantages and limitations of laboratory experiments.

Scientific Research Applications

N,N-dimethyl-2-sulfamoylacetamide has a wide range of scientific research applications. It is used as a reagent for biochemical research, as a synthesis agent, and as a tool for studying the mechanism of action of drugs and other compounds. N,N-dimethyl-2-sulfamoylacetamide is also used in the study of the biochemical and physiological effects of drugs, and to study the advantages and limitations of laboratory experiments.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-sulfamoylacetamide is not completely understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the production of prostaglandins. It is also believed to act as an inhibitor of certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N-dimethyl-2-sulfamoylacetamide are not completely understood. However, it is believed to have anti-inflammatory, anti-oxidant, and anti-tumor properties. It has also been shown to have an effect on the immune system, and to reduce the production of certain cytokines.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-2-sulfamoylacetamide has several advantages for lab experiments. It is a relatively inexpensive reagent, and is easy to synthesize. It is also non-toxic, and has a wide range of applications. However, it has some limitations. It is not as stable as some other reagents, and can decompose over time. It is also not as soluble in water as some other reagents, and can be difficult to dissolve.

Future Directions

There are several potential future directions for N,N-dimethyl-2-sulfamoylacetamide. It could be used in the development of new drugs and other compounds, as well as in the study of the biochemical and physiological effects of drugs. It could also be used to study the advantages and limitations of laboratory experiments, as well as to study the mechanism of action of drugs and other compounds. Additionally, it could be used to develop new synthesis methods, as well as to study the effects of environmental toxins on the body.

Synthesis Methods

N,N-dimethyl-2-sulfamoylacetamide is synthesized from N-methyl-2-sulfamoylacetamide and dimethylamine. The reaction is carried out by reacting the two compounds in a solvent such as dichloromethane, and then adding a catalyst such as triethylamine. The reaction is then heated to a temperature of approximately 70°C, and the product is collected by filtration. The reaction is typically complete within 1-2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N,N-dimethyl-2-sulfamoylacetamide can be achieved through a two-step reaction process. The first step involves the synthesis of N,N-dimethylacetamide, which is then reacted with sulfamic acid to form the final product.", "Starting Materials": [ "Dimethylamine", "Acetic anhydride", "Sulfamic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of N,N-dimethylacetamide", "1. Mix dimethylamine and acetic anhydride in a 1:1 molar ratio in a round-bottom flask.", "2. Heat the mixture to 60-70°C and stir for 2-3 hours.", "3. Cool the mixture to room temperature and add sodium acetate to neutralize the excess acetic anhydride.", "4. Extract the N,N-dimethylacetamide with ethanol and dry over anhydrous magnesium sulfate.", "Step 2: Synthesis of N,N-dimethyl-2-sulfamoylacetamide", "1. Dissolve sulfamic acid in ethanol and add N,N-dimethylacetamide to the solution.", "2. Heat the mixture to reflux for 2-3 hours.", "3. Cool the mixture to room temperature and filter the precipitated product.", "4. Wash the product with ethanol and dry over anhydrous magnesium sulfate.", "5. Recrystallize the product from ethanol to obtain pure N,N-dimethyl-2-sulfamoylacetamide." ] }

CAS RN

1593468-27-9

Molecular Formula

C4H10N2O3S

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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